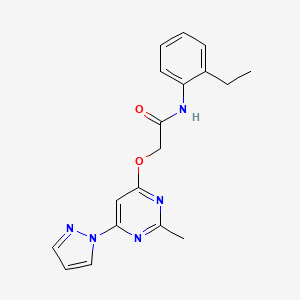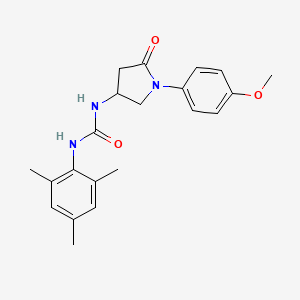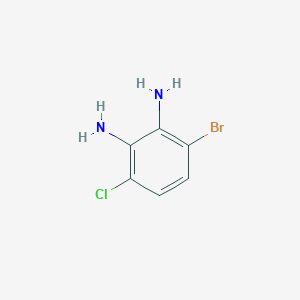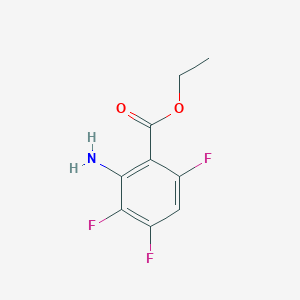![molecular formula C14H17N3OS B2540479 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034453-82-0](/img/structure/B2540479.png)
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, similar compounds with acetamide groups and heterocyclic structures have been synthesized and characterized, providing insights into their potential behavior and applications.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of acetamide groups through acylation reactions. For instance, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved by reacting trifluoroacetic anhydride with an amino-substituted tetrahydrobenzo[b]thiophene derivative, using a microwave-assisted Gewald reaction with K2CO3 as a catalyst . This method offers advantages such as short reaction times, high yields, and environmentally friendly procedures, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These compounds can exhibit various conformations, as seen in the half-chair conformation of the cyclohexene ring and the planar thiophene ring in the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide . The molecular structure of this compound would likely be characterized similarly to understand its conformation and electronic distribution.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by their electronic properties. For example, the electrophilic nature of a compound can facilitate charge transfer with DNA bases, as observed in the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, where adenine acted as an electron donor and the title molecule as an electron acceptor . Similar analyses could be conducted for this compound to understand its reactivity and potential interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be explored through spectroscopic techniques and theoretical computations. Density functional theory (DFT) calculations can provide insights into the global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP) . Additionally, thermodynamic properties can be calculated to understand the relationship between temperature and stability, as demonstrated in the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide . These approaches would be relevant for analyzing the properties of this compound.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide, as part of a broader category of polyfunctionally substituted heterocyclic compounds derived from similar structures, has shown significant antitumor activities. These activities were evaluated through in vitro screenings for antiproliferative activity across multiple human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic procedures primarily involved one-pot reactions under mild conditions, highlighting the convenience of yield production and the potential for further biological investigations and heterocyclic transformations (Shams et al., 2010).
Antimicrobial Activity
The scientific exploration of this compound derivatives extends to their potential antimicrobial applications. Research into novel heterocyclic compounds incorporating sulfamoyl moiety suitable as antimicrobial agents involved the synthesis of derivatives through versatile, accessible pathways. These compounds demonstrated promising results against various bacterial and fungal strains, contributing valuable insights into the development of new antimicrobial agents (Darwish et al., 2014).
Antioxidant Activity
Further research into coordination complexes constructed from pyrazole-acetamide derivatives, closely related to this compound, revealed significant antioxidant activity. These complexes, characterized by infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry, showed considerable antioxidant potential when evaluated through various in vitro assays. This finding underscores the versatility of these compounds and their potential utility in combating oxidative stress-related diseases (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-13(11-3-2-4-12(11)16-17)8-15-14(18)7-10-5-6-19-9-10/h5-6,9H,2-4,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYMRRJNHHWTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)



![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2540401.png)
![(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540402.png)
![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)

![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)
![3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)
![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)
